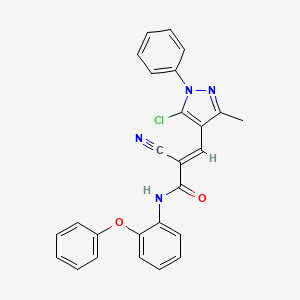
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C26H19ClN4O2 and its molecular weight is 454.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from 5-chloro-3-methyl-1-phenylpyrazole. The initial step usually includes the formation of an aldehyde derivative through the Vilsmeier-Haack reaction, followed by a condensation reaction with appropriate amines or phenoxy compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | HEPG2 (Liver Cancer) | 399 | Induction of apoptosis via AKT signaling inhibition |
| MCF7 (Breast Cancer) | 580 | Cell cycle arrest and apoptosis | |
| NUGC (Gastric Cancer) | 60 | Inhibition of cell proliferation |
These findings suggest that this compound exhibits selective cytotoxicity against various cancer types, potentially through mechanisms involving apoptosis and cell cycle regulation.
Enzyme Inhibition
In addition to its anticancer activity, this compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it was found to inhibit AKT2/PKBβ with low micromolar activity, which is crucial since AKT signaling is often dysregulated in tumors . This inhibition contributes to reduced cell viability in glioblastoma models.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, using the Brine Shrimp Lethality Assay. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against both cancerous and non-cancerous cell lines, with varying degrees of selectivity .
- Mechanistic Studies : Another study focused on the mechanism by which the compound induces apoptosis in cancer cells. It was observed that treatment with this pyrazole derivative led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death pathways .
科学研究应用
Structural Features
The compound features a pyrazole moiety, which is often associated with various biological activities. The incorporation of cyano and phenoxy groups enhances its potential for diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been explored through the synthesis of related derivatives. For example, studies on pyrazole derivatives have demonstrated their ability to inhibit inflammatory pathways, suggesting that (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide may similarly exhibit these effects .
Anticonvulsant Properties
Analogous compounds derived from pyrazole structures have been evaluated for anticonvulsant activity. The synthesis of 2-((5-phenoxy-3-methyl-1-phenylpyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives has shown potential in this area, indicating that the target compound may also contribute to anticonvulsant therapies .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Anticancer | Pyrazolo[3,4-d]pyrimidine derivatives | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Pyrazole derivatives | Inhibition of inflammatory pathways |
| Anticonvulsant | Hydrazinecarbothiomide derivatives | Potential anticonvulsant activity |
Table 2: Synthesis Pathways
| Compound | Synthesis Method | Reference |
|---|---|---|
| (E)-3-(5-chloro-3-methyl...) | Base-catalyzed condensation | |
| Ethyl 2-cyano... | Knoevenagel condensation | |
| 2-hydrazinocarbothioamide derivatives | Hydrazone formation |
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study 2: Anti-inflammatory Effects
In another research effort, researchers synthesized a series of pyrazole-based compounds and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. The results indicated a dose-dependent reduction in inflammation, suggesting that the target compound could be developed further for therapeutic use.
属性
IUPAC Name |
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2/c1-18-22(25(27)31(30-18)20-10-4-2-5-11-20)16-19(17-28)26(32)29-23-14-8-9-15-24(23)33-21-12-6-3-7-13-21/h2-16H,1H3,(H,29,32)/b19-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNTHCPDKDYGY-KNTRCKAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














